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Compound of Interest

Compound Name: 2-Chloro-4-ethynylpyridine

CAS No.: 945717-09-9

Cat. No.: B1592582 Get Quote

Executive Summary & Strategic Importance
2-Chloro-4-ethynylpyridine (C₇H₄ClN) represents a critical heteroaromatic scaffold in modern

drug discovery.[1] Its structural duality—offering a reactive electrophilic handle (2-chloro) for

SɴAr or Buchwald-Hartwig aminations, and a nucleophilic handle (4-ethynyl) for "Click"

chemistry (CuAAC) or Sonogashira couplings—makes it a linchpin in fragment-based drug

design (FBDD).[1]

However, the synthesis of substituted pyridines often yields regioisomeric mixtures (e.g., 2-

chloro-5-ethynyl or 2-chloro-3-ethynyl isomers) that are difficult to separate.[1] Misidentification

of these isomers can lead to catastrophic failures in SAR (Structure-Activity Relationship)

models.[1] This guide provides a definitive, self-validating workflow to unambiguously confirm

the structure of the 2,4-isomer.

Synthetic Context & Impurity Profile
To elucidate the structure effectively, one must understand the genesis of the sample. The most

robust synthesis involves the Sonogashira coupling of 2-chloro-4-bromopyridine with

trimethylsilylacetylene (TMSA), followed by desilylation.[1]

Primary Regio-risk: If the starting material was 2,4-dichloropyridine, the C4-Cl is more

reactive than C2-Cl, but selectivity is rarely 100%.[1]
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Impurity Markers:

Bis-coupling: 2,4-diethynylpyridine.[1]

Incomplete Deprotection: 2-Chloro-4-(trimethylsilylethynyl)pyridine (Look for TMS singlet

at ~0.2 ppm).[1]

Homocoupling: Diyne formation (Glaser coupling).

Analytical Decision Tree
The following workflow illustrates the logical progression for structural confirmation.
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Figure 1: Step-by-step structural elucidation workflow.

Mass Spectrometry: The Isotopic Fingerprint
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Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first "Go/No-

Go" gate.[1]

Protocol
Ionization: ESI (Positive Mode) or APCI.[1]

Solvent: MeOH + 0.1% Formic Acid.[1]

Critical Data Interpretation
The presence of a chlorine atom provides a distinct isotopic signature that must be verified to

rule out dehalogenated byproducts.

Parameter Expected Value Structural Insight

Monoisotopic Mass 136.99 (approx) [M+H]⁺ for ³⁵Cl

Isotope Pattern M (100%) : M+2 (32%)
Confirms exactly one Chlorine

atom.[1]

Fragmentation Loss of 26 Da (C₂H₂)

Characteristic of terminal

alkynes (retro-Diels-Alder type

or simple loss).[1]

Nitrogen Rule Odd Mass (Parent)
Confirms odd number of

Nitrogens (1 Pyridine N).

Infrared Spectroscopy (FT-IR)[1]
IR is often overlooked but is the fastest way to confirm the terminal nature of the alkyne,

distinguishing it from internal alkyne impurities.

Key Band 1 (≡C-H Stretch): A sharp, strong diagnostic band at 3250–3300 cm⁻¹.[1]

Key Band 2 (C≡C Stretch): A weak-to-medium band at 2100–2150 cm⁻¹.[1]

Absence Check: Ensure no broad -OH stretch (3400 cm⁻¹) which would indicate hydration or

hydrolysis to the pyridone.[1]
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Nuclear Magnetic Resonance (NMR) - The Core
Elucidation
This is the definitive step. The 2,4-substitution pattern creates a unique spin system that

distinguishes it from 2,3-, 2,5-, or 2,6-isomers.[1]

1H NMR Prediction & Assignment (DMSO-d₆ or CDCl₃)[1]
The Logic of Assignment:

H-6 (The Anchor): This proton is adjacent to the Nitrogen.[1] It will be the most deshielded

(downfield) and appear as a doublet due to coupling with H-5.[1]

H-3 (The Isolate): Located between the Chlorine and the Alkyne.[1] It has no ortho-

neighbors.[1] It will appear as a singlet (or a finely split doublet due to long-range meta

coupling).[1]

H-5 (The Bridge): Located between the Alkyne and H-6.[1] It couples ortho to H-6 and meta

to H-3.[1]

Ethynyl Proton: A distinct singlet upfield.[1]

Expected Data Table:
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Proton Shift (δ ppm)* Multiplicity
Coupling
Constant (J)

Structural
Proof

H-6 8.30 – 8.45 Doublet (d) J ≈ 5.0 – 5.5 Hz

Ortho-coupling to

H-5 confirms N-

C-C-H

connectivity.[1]

H-3 7.45 – 7.55 Singlet (s)** J < 1.5 Hz

Lack of large

coupling proves

C-2 and C-4 are

substituted.[1]

H-5 7.25 – 7.35 dd J ≈ 5.0, 1.5 Hz

Large ortho-

coupling to H-6;

small meta-

coupling to H-3.

[1]

≡C-H 3.50 – 4.50 Singlet (s) N/A

Confirms

terminal alkyne.

Shift varies by

solvent/concentr

ation.

*Note: Shifts are estimates based on substituent additivity rules relative to pyridine. **H-3 may

show small meta-coupling (d, J~1-1.5 Hz) to H-5.[1]

Distinguishing Regioisomers (The "Self-Validating"
Check)[1]
If you have the 2,5-isomer (2-chloro-5-ethynylpyridine):

You would see two doublets with meta coupling (H-6 and H-4) and one doublet with ortho

coupling (H-3).[1]

Crucial Difference: The 2,4-isomer has ONE ortho-coupling (H5-H6).[1] The 2,5-isomer has

ONE ortho-coupling (H3-H4).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.synblock.com/product/1010115-57-7.html
https://www.synblock.com/product/1010115-57-7.html
https://www.synblock.com/product/1010115-57-7.html
https://www.synblock.com/product/1010115-57-7.html
https://www.synblock.com/product/1010115-57-7.html
https://www.synblock.com/product/1010115-57-7.html
https://www.synblock.com/product/1010115-57-7.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Differentiation: In the 2,4-isomer, the singlet (H-3) is not the most downfield proton.[1] In the

2,5-isomer, the proton between N and Alkyne (H-6) would be a doublet (meta-coupled) and

very far downfield.[1]

2D NMR Confirmation (NOESY)
To provide "Authoritative Grounding," perform a 1D-NOE or 2D-NOESY experiment.[1]

Irradiate the Alkyne Proton (≡C-H).

Result: You should observe NOE enhancement at H-3 and H-5.[1]

Logic: If the ethynyl group were at position 3, you would see NOE to H-2 (impossible, Cl is

there) and H-4.[1] If at position 2, impossible (Cl). Position 4 is the only geometry allowing

NOE to two aromatic protons.

Quality Control: HPLC Method
For drug development applications, purity must be quantified.[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

Mobile Phase: A: Water (0.1% TFA); B: Acetonitrile (0.1% TFA).

Gradient: 5% B to 95% B over 10 min.

Detection: UV at 254 nm (aromatic) and 210 nm (alkyne).

Note: The terminal alkyne is acidic; avoid basic mobile phases which may induce

polymerization or degradation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS 1010115-57-7 | 4-Chloro-2-ethynylpyridine - Synblock [synblock.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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